molecular formula C12H15N B13569116 3-(1-Phenylcyclopropyl)azetidine

3-(1-Phenylcyclopropyl)azetidine

Cat. No.: B13569116
M. Wt: 173.25 g/mol
InChI Key: QUSDAKDOTOKGGU-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Molecular Design

Azetidine scaffolds are integral components in a variety of biologically active compounds and approved pharmaceuticals. rsc.orgmedwinpublishers.com Their incorporation into molecular designs can lead to improved physicochemical properties such as aqueous solubility and metabolic stability. nih.gov The strained four-membered ring imparts a degree of conformational rigidity that can be advantageous for binding to biological targets. researchgate.net This has led to the inclusion of the azetidine motif in drugs for a range of therapeutic areas.

The synthesis of azetidines, however, presents challenges due to their inherent ring strain. nih.gov Traditional methods often suffer from low yields, but significant advancements have been made in recent years. Modern synthetic strategies include intramolecular cyclizations, nih.govacs.orgnih.gov cycloaddition reactions, nih.govchemrxiv.orgrsc.org and ring expansions, which have broadened the accessibility and diversity of functionalized azetidines. rsc.orgmedwinpublishers.com

Unique Conformational and Stereochemical Aspects of Cyclopropyl-Substituted Azetidines

The azetidine ring is not planar and typically adopts a puckered conformation to relieve some of its ring strain. nih.gov The introduction of a spirocyclic cyclopropyl (B3062369) group at the C3 position, as in 3-(1-phenylcyclopropyl)azetidine, is expected to have a significant impact on the geometry of the azetidine ring. This substitution pattern creates a quaternary stereocenter, and the rigid nature of the cyclopropyl group will likely influence the puckering of the azetidine ring and the orientation of the phenyl substituent.

The stereochemistry of such a system is of particular interest. While the parent this compound is achiral, the introduction of additional substituents on the azetidine ring or the phenyl group could lead to chiral molecules with defined three-dimensional structures. The precise conformational preferences would likely be a result of a delicate balance between the strain of the two rings and steric interactions between the substituents.

Overview of Academic Research Trajectories for Strained Nitrogen Heterocycles

Research into strained nitrogen heterocycles like azetidines is a vibrant area of organic chemistry. rsc.org Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: A primary focus is the development of efficient and stereoselective methods for the synthesis of substituted azetidines. This includes the use of transition-metal catalysis, photochemistry, and organocatalysis to construct the strained four-membered ring. rsc.orgacs.orgnih.gov

Exploration of Reactivity: The inherent ring strain of azetidines can be harnessed for unique chemical transformations. Research in this area explores ring-opening reactions and functionalization of the azetidine core to create more complex molecular architectures.

Medicinal Chemistry Applications: The azetidine scaffold continues to be a valuable building block in drug discovery. nih.gov Researchers are actively exploring the incorporation of novel azetidine derivatives into potential therapeutic agents to improve their pharmacological profiles.

Computational Studies: Theoretical calculations are increasingly being used to understand the conformational preferences, reactivity, and electronic properties of strained heterocycles, guiding synthetic efforts and the design of new molecules. nih.gov

While direct academic research on this compound is not extensively documented in publicly available literature, its structure is representative of the types of complex, three-dimensional molecules that are of current interest to synthetic and medicinal chemists. The development of synthetic routes to such compounds and the study of their properties would be a logical extension of ongoing research into strained nitrogen heterocycles.

Below is a table of predicted physicochemical properties for this compound, which can be a starting point for further investigation.

PropertyPredicted Value
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass173.120449444 g/mol
Monoisotopic Mass173.120449444 g/mol
Topological Polar Surface Area12 Ų
Heavy Atom Count13
Formal Charge0
Complexity189
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

This data is computationally generated and provided for informational purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(1-phenylcyclopropyl)azetidine

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)12(6-7-12)11-8-13-9-11/h1-5,11,13H,6-9H2

InChI Key

QUSDAKDOTOKGGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CNC2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 1 Phenylcyclopropyl Azetidine and Its Analogues

Direct Cyclization Approaches to Azetidine (B1206935) Ring Systems

The direct formation of the four-membered azetidine ring is a primary strategy for the synthesis of 3-(1-phenylcyclopropyl)azetidine. These methods typically involve the formation of a key carbon-nitrogen bond to close the ring.

Intramolecular Amination and Cycloaddition Reactions

Intramolecular amination is a common method for forming azetidine rings. nih.gov This typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to form the cyclic structure. For the synthesis of this compound, a precursor containing a 1-phenylcyclopropyl moiety and a suitable leaving group on a three-carbon chain with a terminal amine would be required. For instance, the cyclization of a 2-(1-phenylcyclopropyl)propane-1,3-diol derivative, where the hydroxyl groups are converted to good leaving groups like tosylates or halides, upon reaction with a primary amine or ammonia (B1221849) source could yield the desired azetidine. Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for the synthesis of azetidines from readily available starting materials. rsc.orgpsu.edu

Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offer another route to the azetidine core. nih.gov This reaction involves the photocycloaddition of an imine and an alkene. To synthesize a this compound derivative, an imine could be reacted with an alkene bearing a 1-phenylcyclopropyl group, or vice-versa. The regioselectivity and stereoselectivity of such reactions would be crucial for obtaining the desired isomer. nih.gov

Reaction Type General Substrates Key Features Potential for this compound
Intramolecular SN2 Cyclizationγ-Amino halides/sulfonatesWell-established, relies on good leaving groupsRequires synthesis of a precursor with the phenylcyclopropyl group and leaving groups at appropriate positions.
Palladium-Catalyzed C-H AminationAmines with accessible C(sp3)-H bondsHigh functional group tolerance, direct C-H functionalizationCould potentially be applied to a substrate containing a 1-phenylcyclopropyl group to form the azetidine ring. rsc.orgpsu.edu
Aza Paternò-Büchi ReactionImines and AlkenesPhotochemical, forms two new C-C bondsAn alkene with a 1-phenylcyclopropyl substituent could react with an imine to form the desired azetidine ring. nih.gov

Strain-Release Homologation Strategies

Strain-release-driven methodologies provide a powerful means for constructing strained ring systems like azetidines. A notable example is the homologation of boronic esters using highly strained azabicyclo[1.1.0]butane. acs.org This approach allows for the modular synthesis of substituted azetidines with high stereospecificity. To generate this compound, one could envision a scenario where a boronic ester containing the 1-phenylcyclopropyl group is reacted with azabicyclo[1.1.0]butane. The subsequent rearrangement and functionalization would lead to the desired product. The high degree of modularity in this method is particularly advantageous for creating a library of analogues. acs.orgnih.gov

Another strain-release strategy involves the use of photocatalysis with azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org In this process, radical intermediates are generated and intercepted by the strained ABB, leading to the formation of functionalized azetidines. By employing a radical precursor that incorporates the 1-phenylcyclopropyl motif, this method could be adapted for the synthesis of the target compound.

Ring Transformation Strategies for Azetidine Formation

The transformation of existing ring systems into the azetidine core offers alternative synthetic pathways, often leveraging the inherent reactivity of strained precursors.

[3+1] Ring Expansion Reactions from Aziridines

The [3+1] ring expansion of aziridines with a one-carbon component is a synthetically valuable method for accessing azetidines. nih.gov This strategy often involves the reaction of an activated aziridine (B145994) with a carbene or carbene equivalent. For the synthesis of this compound, a suitable aziridine precursor bearing a 1-phenylcyclopropyl group at the 2-position would be required. The reaction with a rhodium-bound carbene, for example, could lead to the desired four-membered ring through a formal [3+1] cycloaddition. nih.gov The stereochemistry of the starting aziridine can often be transferred to the azetidine product, allowing for stereocontrolled synthesis.

Aziridine Precursor One-Carbon Component Catalyst/Conditions Resulting Azetidine
2-(1-Phenylcyclopropyl)aziridineDiazo compoundsRhodium or Copper catalystsThis compound
Methylene (B1212753) aziridinesRhodium-bound carbenesRh(II) catalystsHighly substituted methylene azetidines

Ring Opening and Closing Reactions of Cyclopropane (B1198618) Derivatives

The high ring strain of cyclopropanes makes them versatile building blocks in organic synthesis. nih.govnih.gov Ring-opening reactions of donor-acceptor cyclopropanes can generate 1,3-dipoles or zwitterionic intermediates that can be trapped intramolecularly to form new rings. A potential strategy for synthesizing this compound could involve a cyclopropane derivative that already contains the 1-phenylcyclopropyl moiety. For instance, a 1-(1-phenylcyclopropyl)cyclopropane-1,2-dicarboxylate could undergo a ring-opening reaction followed by trapping with an amine source to construct the azetidine ring.

Alternatively, a molecule containing both a cyclopropane ring and a suitably positioned amino group could undergo an intramolecular ring-opening/ring-closing cascade. The inherent strain of the cyclopropane ring can be harnessed to drive the formation of the azetidine ring. beilstein-journals.org The precise substitution pattern on the cyclopropane and the nature of the amino group would be critical for controlling the regioselectivity of the ring-opening and the subsequent cyclization.

Stereoselective Synthesis of Phenylcyclopropyl-Substituted Azetidines

The stereoselective synthesis of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several of the aforementioned methods can be adapted for stereocontrol.

For instance, in direct cyclization approaches, the use of chiral auxiliaries or chiral catalysts in intramolecular amination reactions can induce enantioselectivity. Similarly, in [3+1] ring expansion reactions, starting from an enantiopure 2-(1-phenylcyclopropyl)aziridine would directly lead to an enantiopure this compound. nih.gov

Strain-release homologation strategies using boronic esters have been shown to proceed with complete stereospecificity, meaning the stereochemistry of the boronic ester is faithfully transferred to the azetidine product. acs.org Therefore, the synthesis of an enantiomerically pure 1-phenylcyclopropyl boronic ester would be a key step in accessing enantiopure this compound via this route.

Gold-catalyzed cyclization of chiral N-propargylsulfonamides has been demonstrated as a flexible method for the stereoselective synthesis of azetidin-3-ones, which can be further functionalized. nih.govnih.gov A similar strategy could be envisioned where a propargylamine (B41283) bearing a 1-phenylcyclopropyl group is cyclized in a stereocontrolled manner.

Stereoselective Method Key Principle Application to this compound
Chiral Auxiliary/Catalyst in Intramolecular CyclizationUse of a chiral molecule to direct the stereochemical outcome of the ring closure.A chiral amine or a chiral ligand on a metal catalyst could be used in the cyclization of a suitable precursor.
Ring Expansion of Chiral AziridinesTransfer of stereochemistry from the starting material to the product.Synthesis of enantiopure 2-(1-phenylcyclopropyl)aziridine would lead to enantiopure this compound. nih.gov
Strain-Release Homologation of Chiral Boronic EstersStereospecific 1,2-migration.The use of an enantiopure 1-phenylcyclopropyl boronic ester would result in an enantiopure product. acs.org
Gold-Catalyzed Cyclization of Chiral PropargylaminesUse of chiral sulfonamides to control stereochemistry.A chiral propargylamine with a 1-phenylcyclopropyl substituent could be cyclized to form a chiral azetidine derivative. nih.govnih.gov

Chiral Auxiliary and Organocatalytic Approaches

To induce chirality during synthesis, chemists often employ either chiral auxiliaries, which are temporarily incorporated into the substrate to direct stereochemistry, or organocatalysts, which are small, chiral organic molecules that facilitate a reaction enantioselectively without being consumed.

Chiral Auxiliary Approaches A well-established strategy for synthesizing chiral nitrogen heterocycles is the use of chiral sulfinamides, such as Ellman's tert-butanesulfinamide. acs.org This auxiliary can be condensed with an aldehyde to form a sulfinimine, which then directs the stereoselective addition of a nucleophile. acs.org For the synthesis of C2-substituted azetidines, this approach has been successfully applied by reacting the sulfinimine of 3-chloropropanal (B96773) with an organometallic reagent, followed by intramolecular cyclization. acs.org The sulfinamide auxiliary not only provides excellent stereochemical control but also serves as a protecting group that can be readily cleaved under acidic conditions after the azetidine ring is formed. acs.org

Another powerful chiral auxiliary strategy involves the use of chiral N-propargylsulfonamides to prepare optically active azetidin-3-ones. nih.gov These starting materials, readily accessible through chiral sulfinamide chemistry, undergo gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov These azetidinones are versatile intermediates that can be further elaborated to a variety of substituted azetidines.

Chiral AuxiliarySynthetic TargetKey ReactionStereoselectivityReference
tert-ButanesulfinamideC2-Substituted AzetidinesNucleophilic addition to sulfinimine & cyclizationHigh diastereoselectivity acs.org
Chiral N-propargylsulfonamideChiral Azetidin-3-onesGold-catalyzed oxidative cyclization>98% ee nih.gov

Organocatalytic Approaches As mentioned previously, organocatalysis provides an elegant solution for enantioselective synthesis. The development of a chiral phase-transfer catalyst derived from a cinchona alkaloid for the synthesis of spirocyclic azetidine oxindoles is a prime example. nih.govacs.orgacs.org Control experiments suggest an interfacial mechanism where the chiral catalyst achieves stereoinduction by activating the chloride leaving group of the substrate. nih.govacs.org This method avoids the need for pre-installing and later removing a chiral auxiliary. The use of organocatalysis in a photo-induced copper-catalyzed [3+1] radical cascade cyclization has also been reported for forming azetidine rings, showcasing the versatility of combining organocatalysis with other modern synthetic techniques. nih.gov

Functional Group Tolerances and Protecting Group Strategies in Synthesis

The synthesis and manipulation of azetidines require careful consideration of functional group compatibility and the strategic use of protecting groups, particularly for the ring's nitrogen atom.

The azetidine nitrogen is nucleophilic and basic, often necessitating protection to prevent unwanted side reactions during synthesis and subsequent functionalization. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ability to be removed selectively without degrading the strained azetidine ring.

Commonly used N-protecting groups in azetidine chemistry include:

tert-Butoxycarbonyl (Boc): This is one of the most widely used groups. It is stable to a variety of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). acs.org

Benzyl (Bn) and Carboxybenzyl (Cbz): These groups are also common and are typically removed via catalytic hydrogenation, conditions which are generally mild enough for the azetidine ring.

Sulfonyl Groups (e.g., Tosyl (Ts), tert-Butanesulfonyl (Bus)): Sulfonyl groups are robust and stable to many reaction conditions. The t-butanesulfonyl (Bus) group, for instance, is used in the gold-catalyzed synthesis of azetidin-3-ones and can be removed under acidic conditions. nih.gov

Protecting GroupAbbreviationCommon Cleavage ConditionsStabilityReference
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA), HClStable to base, nucleophiles, hydrogenation acs.org
CarboxybenzylCbzCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions
BenzylBnCatalytic HydrogenationStable to acidic and basic conditions
tert-ButanesulfonylBusAcidic conditionsStable to oxidation, certain catalytic cycles nih.gov
TosylTsStrong reducing agents (e.g., Na/NH₃) or harsh acidVery robust

Modern synthetic methods for azetidines often exhibit broad functional group tolerance. For example, the Kulinkovich reaction conditions are compatible with ethers, imines, amides, and even N-Boc protected amines. wikipedia.org The gold-catalyzed synthesis of azetidin-3-ones was shown to tolerate acid-labile groups like Boc and methoxymethyl (MOM), as well as silyl (B83357) protecting groups. nih.gov Furthermore, the robustness of the protected azetidine scaffold allows for late-stage functionalization. For instance, a Suzuki cross-coupling reaction was successfully performed on a 6-bromo-oxindole spirocyclic azetidine without loss of enantiomeric purity, demonstrating that complex modifications are possible on the fully formed, protected heterocyclic core. acs.org

Reactivity and Reaction Mechanisms of 3 1 Phenylcyclopropyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The strained four-membered ring of azetidines is susceptible to cleavage by various reagents, a process that can be facilitated by the activation of the ring. rsc.org For 3-(1-phenylcyclopropyl)azetidine, ring-opening reactions are a key aspect of its chemical reactivity, offering pathways to functionalized acyclic amines.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net These reactions typically require activation of the azetidine, often through protonation or conversion to a quaternary ammonium (B1175870) salt, as the ring itself is relatively stable. magtech.com.cn The regioselectivity of the nucleophilic attack is highly dependent on the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cnorganic-chemistry.org

In the case of unsymmetrically substituted azetidines, electronic effects often dictate the site of nucleophilic attack. Substituents that can stabilize a positive charge on an adjacent carbon, such as aryl groups, tend to direct the nucleophile to that position by facilitating the cleavage of the C-N bond. magtech.com.cn For this compound, while the phenyl group is not directly attached to the azetidine ring, its electronic influence, along with the steric bulk of the cyclopropyl (B3062369) group, would be expected to play a role in directing incoming nucleophiles. Generally, in the absence of strongly directing groups at the 2- or 4-positions, nucleophilic attack on activated azetidinium ions often occurs at the less substituted carbon atom. organic-chemistry.org However, the presence of substituents can significantly alter this preference.

Recent studies have shown that the ring-opening of 3-phenylazetidinols can be achieved with electron-deficient ketones or boronic acids. beilstein-journals.org This suggests that for this compound, similar strategies could be employed to facilitate ring-opening, where the regioselectivity would be influenced by the stability of the intermediates formed.

Lewis acids are frequently employed to catalyze the ring-opening of azetidines by coordinating to the nitrogen atom, thereby activating the ring towards nucleophilic attack. magtech.com.cnnih.gov This strategy has been successfully used in the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols to produce 1,3-amino ethers. researchgate.net The use of a Lewis acid can promote a highly stereoselective S_N2-type ring-opening. researchgate.net

For this compound, Lewis acid catalysis would likely enhance its reactivity towards nucleophiles. For instance, lanthanoid(III) trifluoromethanesulfonates have proven to be excellent catalysts for the regioselective ring-opening of epoxides, a reaction that can be challenging due to the basicity of amine nucleophiles. nih.gov A similar approach could be applicable to the intramolecular aminolysis of an appropriately substituted derivative of this compound to form a different heterocyclic system. The choice of Lewis acid can be critical; for example, in the synthesis of azetidin-3-ones, gold catalysis has been used to generate reactive α-oxo gold carbenes that undergo intramolecular N-H insertion. nih.gov

The stability of the azetidine ring can be compromised in the presence of Lewis acids, sometimes leading to rearrangements. For example, the reduction of a β-lactam with an electron-rich phenyl C-4 substituent using alanes in the presence of Lewis acids led to a rearrangement to a tetrahydroquinoline. acs.org This highlights the delicate balance of reactivity that must be managed when employing Lewis acids with substituted azetidines.

The stereochemistry of ring-opening reactions of azetidines is a critical aspect, often proceeding with a high degree of stereoselectivity. In many cases, the reaction occurs via an S_N2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack. researchgate.net

For instance, the ring-opening of trans-2-phenyl-3-azetidinols by 6-bromophenol is highly stereoselective, proceeding with inversion of configuration at the C2 position. researchgate.net This level of stereocontrol is crucial for the synthesis of enantiomerically pure products. DFT calculations have been employed to predict and understand the stereochemical outcomes of these reactions. organic-chemistry.org

While specific studies on the stereochemical outcomes of ring-opening reactions of this compound are not extensively detailed in the provided results, the general principles of azetidine chemistry suggest that reactions proceeding through an S_N2 pathway would lead to predictable stereochemical results. The stereochemistry of the starting material, if chiral, would be expected to be transferred to the product, albeit with inversion at the reaction center.

Ring-Expansion Reactions of Azetidines

Ring-expansion reactions of azetidines provide a powerful synthetic route to larger, often more common, nitrogen-containing heterocycles such as pyrrolidines, piperidines, and even larger rings like azocanes. researchgate.netnih.gov These transformations leverage the strain of the four-membered ring to drive the formation of a more stable five- or six-membered ring.

The one-carbon ring expansion of azetidines to pyrrolidines is a well-established transformation. nih.gov This can be achieved by reacting the azetidine with a diazo compound in the presence of a copper catalyst, which generates a carbene that inserts into a C-N bond of the azetidine ring, often via an ylide intermediate. nih.govchemrxiv.org This methodology provides a direct route to pyrrolidine (B122466) derivatives. nih.gov

Similarly, ring expansions to form piperidines and azepanes have also been reported. researchgate.net The distribution of the resulting five-, six-, or seven-membered rings can depend on the substitution pattern on the azetidine ring, the side chain, and the nature of the nucleophile used in the expansion process. researchgate.net For example, the reaction of azetidines with a 3-hydroxypropyl side chain at the 2-position can lead to mixtures of pyrrolidines and azepanes upon intramolecular N-alkylation and subsequent nucleophilic opening. researchgate.net

While specific examples of the transformation of this compound to these larger heterocycles are not explicitly detailed, the general methodologies for azetidine ring expansion would be applicable. The phenylcyclopropyl substituent at the 3-position would likely influence the reaction's regioselectivity and yield.

The mechanisms of azetidine ring expansions have been the subject of detailed study, with several pathways identified. researchgate.netchemrxiv.org

Ylide-Type Mechanisms: A common pathway involves the formation of an ammonium ylide intermediate. nih.govchemrxiv.org For example, the reaction of an azetidine with a diazo compound and a copper catalyst generates a carbene, which then reacts with the azetidine nitrogen to form an azetidinium ylide. This ylide can then undergo a researchgate.netchemrxiv.org-Stevens or a researchgate.netnih.gov-Stevens rearrangement to yield the ring-expanded product. nih.govnih.gov The researchgate.netchemrxiv.org-Stevens rearrangement is a key step in the one-carbon homologation of azetidines to pyrrolidines. nih.govchemrxiv.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these mechanisms. researchgate.netchemrxiv.org These studies can help predict whether a reaction will proceed through a concerted or a stepwise pathway, which in turn affects the stereochemical outcome. For instance, a concerted rearrangement can lead to complete transfer of stereochemical information from the substrate to the product. chemrxiv.org

Sigmatropic Rearrangements: Sigmatropic rearrangements are another class of pericyclic reactions that can lead to ring expansion. researchgate.netlibretexts.org A nih.govnih.gov-sigmatropic rearrangement of a vinylaziridine, for example, can produce larger heterocyclic systems. researchgate.net While less common for direct azetidine expansion, these types of rearrangements are fundamental in pericyclic chemistry and can be involved in complex reaction cascades. libretexts.orgyoutube.com

The specific mechanistic pathway for the ring expansion of this compound would depend on the reaction conditions and the reagents employed. The presence of the phenylcyclopropyl group could influence the stability and reactivity of any ylide or radical intermediates, potentially favoring one rearrangement pathway over another.

Reactivity of the Cyclopropyl Group in this compound

The cyclopropyl group, being a highly strained three-membered ring, is susceptible to ring-opening reactions under various conditions. The presence of the phenyl group at the C1 position of the cyclopropane (B1198618) and the attachment to the azetidine ring at the C3 position create a unique electronic environment that influences the mode of ring-opening.

The cyclopropane ring in structures analogous to this compound can be opened under acidic conditions. For instance, studies on 2-phenylcyclopropylamine have shown that acid-catalyzed ring-opening can occur. nih.gov In an acidic medium, the azetidine nitrogen would likely be protonated, forming an azetidinium ion. This ammonium group acts as a σ-withdrawing group, which can weaken the adjacent C-C bonds of the cyclopropane ring.

It is proposed that under strongly acidic conditions (e.g., using trifluoromethanesulfonic acid), an electrophilic attack on the cyclopropane ring could lead to the cleavage of the distal C2-C3 bond of the cyclopropane. nih.gov This is in contrast to many donor-acceptor cyclopropanes where the vicinal bond cleaves. nih.govrsc.org The resulting carbocationic intermediate could then be trapped by a nucleophile. For example, in the presence of benzene, a subsequent electrophilic aromatic substitution could occur. nih.gov

A plausible mechanism for the acid-catalyzed ring-opening of the cyclopropyl group in this compound is depicted below, based on analogous systems.

Table 1: Plausible Acid-Catalyzed Ring Opening of the Cyclopropyl Group

ReactantConditionsIntermediate/Product Type
This compoundStrong acid (e.g., CF₃SO₃H)Ring-opened carbocation followed by nucleophilic trapping
trans-2-Phenylcyclopropylamine•HClCF₃SO₃H, BenzeneProduct of electrophilic reaction with benzene. nih.gov

It is important to note that the regioselectivity of the ring-opening is highly dependent on the substitution pattern and the reaction conditions.

The phenyl group attached to the cyclopropane ring can undergo typical electrophilic aromatic substitution reactions. The cyclopropyl group is known to be an ortho, para-directing activator for electrophilic aromatic substitution due to its ability to stabilize the intermediate arenium ion through conjugation. libretexts.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring.

Table 2: Expected Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Product Position of Substitution
NitrationHNO₃, H₂SO₄Ortho, Para
BrominationBr₂, FeBr₃Ortho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, Para

Furthermore, the phenyl group can be susceptible to catalytic hydrogenation. Under typical hydrogenation conditions (e.g., H₂, Pd/C), the phenyl group could be reduced to a cyclohexyl group. libretexts.org However, these conditions might also lead to the hydrogenolysis of the cyclopropane ring, a common reaction for cyclopropanes, especially those bearing a phenyl substituent. rsc.orgresearchgate.net The selectivity of these reactions would depend on the specific catalyst and reaction conditions employed.

Synthetic Utility of 3 1 Phenylcyclopropyl Azetidine As a Chemical Building Block

Access to Complex Functionalized Amines and Amine Derivatives

The azetidine (B1206935) ring is a versatile precursor to a wide array of functionalized amines and their derivatives. The inherent ring strain of the four-membered heterocycle facilitates ring-opening reactions, providing access to acyclic amine structures that would be challenging to synthesize through other methods. researchgate.netnih.gov

One of the primary pathways to functionalized amines from azetidines involves nucleophilic ring-opening. This can be achieved by treating the N-activated azetidine (e.g., as an N-sulfonyl or N-acyl derivative) with various nucleophiles. The regioselectivity of this ring-opening is often influenced by the nature of the substituent at the C3 position. In the case of 3-(1-phenylcyclopropyl)azetidine, the phenylcyclopropyl group would likely influence the site of nucleophilic attack.

Furthermore, reductive ring-opening of the azetidine moiety can lead to the formation of substituted aminopropanes. This transformation can be accomplished using various reducing agents, offering a route to amines with a defined substitution pattern originating from the parent heterocyclic structure.

While no specific examples for this compound are available, the general reactivity of 3-substituted azetidines suggests its potential in synthesizing amines with the unique 1-phenylcyclopropyl motif, a structural element of interest in medicinal chemistry due to its conformational rigidity.

Preparation of Novel Heterocyclic Systems via Azetidine Transformations

The strained nature of the azetidine ring in this compound also makes it a suitable starting material for the synthesis of other heterocyclic systems through ring-expansion and rearrangement reactions. These transformations can lead to the formation of larger, more stable rings such as pyrrolidines, piperidines, and other more complex fused or spirocyclic systems. uni.lunih.gov

For instance, treatment of 3-substituted azetidines with appropriate reagents can induce a formal magtech.com.cnrsc.org- or rsc.orgnih.gov-rearrangement, leading to the expansion of the four-membered ring. The specific outcome of these reactions is highly dependent on the substituents on the azetidine ring and the reaction conditions employed.

Additionally, the this compound scaffold could be utilized in cycloaddition reactions. The azetidine nitrogen can act as a nucleophile, and the C-N bonds can participate in various cycloaddition cascades, leading to the construction of novel polycyclic heterocyclic frameworks. The synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones from other azetidine precursors highlights the potential for creating complex spirocyclic systems.

The development of novel heterocyclic systems is a cornerstone of modern drug discovery, and building blocks like this compound offer a unique entry point to unexplored chemical space.

Applications as Chiral Templates in Asymmetric Synthesis

Chiral, non-racemic azetidines are highly valuable as ligands and catalysts in asymmetric synthesis. rsc.orgmdpi.com The rigid four-membered ring provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a wide range of chemical reactions.

Should an enantiomerically pure form of this compound be accessible, it could serve as a chiral ligand for various metal-catalyzed asymmetric transformations. The nitrogen atom of the azetidine can coordinate to a metal center, and the chiral environment created by the 1-phenylcyclopropyl group at the C3 position could induce high levels of enantioselectivity in reactions such as asymmetric additions, reductions, and cross-coupling reactions.

Moreover, chiral azetidines can function as organocatalysts. The basic nitrogen atom can activate substrates through the formation of chiral intermediates, such as enamines or iminium ions, leading to enantioselective bond formation. The specific substitution pattern of this compound could offer unique steric and electronic properties that influence the efficiency and selectivity of such organocatalytic processes.

The synthesis of chiral azetidines has been a subject of considerable research, and various methods have been developed to access these compounds in high enantiopurity. rsc.org These methods often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalytic reactions. The application of such strategies to the synthesis of enantiopure this compound would unlock its full potential as a chiral template in asymmetric synthesis.

Structural Design and Pharmacophore Integration in Chemical Biology Research

Azetidine (B1206935) as a Rigidifying Scaffold in Compound Design

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. nih.gov Its incorporation into a molecule serves to limit conformational flexibility, a desirable trait in drug design. enamine.net Conformationally restricted molecules tend to show more reproducible results in computational screening methods and can lead to higher binding affinity for their biological targets. enamine.net This increased affinity is partly due to a reduction in the entropic penalty upon binding, as the molecule already exists in a limited set of conformations. enamine.net

The rigidity of the azetidine scaffold provides a fixed orientation for the substituents attached to it, which is crucial for precise interactions with a target protein. enamine.net Despite its considerable ring strain, the azetidine ring is significantly more stable than the smaller aziridine (B145994) ring, making it easier to handle and chemically manipulate. rsc.orgresearchgate.net This balance of stability and rigidity has drawn the attention of researchers, leading to its use in a wide array of pharmacologically active compounds. nih.gov The azetidine moiety is increasingly recognized for its ability to impart favorable pharmacokinetic properties compared to the more commonly used five- and six-membered nitrogen heterocycles. researchgate.net

Exploration of Chemical Space with Phenylcyclopropyl-Azetidine Motifs

The exploration of novel chemical space is a primary objective in the discovery of new chemical probes and therapeutic agents. The combination of an azetidine ring with a phenylcyclopropyl group in a single motif, as seen in 3-(1-Phenylcyclopropyl)azetidine, represents a sophisticated strategy for navigating three-dimensional chemical space.

While the azetidine ring provides a rigid anchor, the phenylcyclopropyl moiety introduces a well-defined three-dimensional vector. The cyclopropyl (B3062369) ring is a compact, rigid unit that acts as a non-classical bioisostere for other groups, while the phenyl ring provides a platform for various interactions, such as pi-stacking, and a point for further chemical modification. This combination allows for the precise projection of functional groups into specific regions of a biological target's binding site. The synthesis of diverse libraries based on such scaffolds is a key strategy for accelerating drug discovery projects. enamine.netnih.gov

Structure-Activity Relationship (SAR) Studies of Azetidine-Containing Compounds in Preclinical Biological Assays (e.g., Receptor Binding, Enzyme Inhibition)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For azetidine-containing compounds, SAR studies have provided critical insights into their interactions with various biological targets, including receptors and enzymes. nih.gov

For instance, in the development of GABA uptake inhibitors, the position of a carboxylic acid group on the azetidine ring and the nature of lipophilic substituents were found to be critical for activity at GAT-1 and GAT-3 transporters. nih.govresearchgate.net Azetidin-2-ylacetic acid derivatives with specific lipophilic groups showed the highest potency at GAT-1, with IC₅₀ values in the low micromolar range. nih.gov

In another example, a series of azetidine amides were developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. SAR studies revealed that an (R)-azetidine-2-carboxamide core was optimal for activity. acs.org Modifications to the other parts of the molecule, guided by SAR, led to compounds with nanomolar potency in disrupting STAT3 DNA-binding activity. acs.org

Table 1: SAR of (R)-Azetidine-2-Carboxamide Analogues as STAT3 Inhibitors acs.org
CompoundModificationSTAT3 DNA-Binding Inhibition (EMSA IC₅₀, µM)
5a(R)-enantiomer0.52
5b(S)-enantiomer2.22
5cAzetidine-3-carboxamideInactive

These examples underscore the utility of the azetidine scaffold in systematically probing molecular interactions to optimize biological activity.

Utility in Investigating Specific Biological Pathways as Model Compounds (e.g., Sphingosine-1-phosphate receptor agonists)

Beyond their direct therapeutic potential, novel chemical entities like this compound are valuable as tool compounds for investigating specific biological pathways. The sphingosine-1-phosphate (S1P) signaling pathway, which plays a critical role in immune cell trafficking, is one such area where azetidine-containing molecules have been explored. google.comnih.gov

S1P receptor modulators are of significant therapeutic interest. google.com The development of compounds that can selectively interact with S1P receptors, whether as agonists or antagonists, allows researchers to dissect the complex roles of this pathway in health and disease. nih.govrsc.org A patent for pyrazole (B372694) azetidine derivatives describes their utility as S1P receptor modulators, highlighting the suitability of the azetidine core for targeting this receptor family. google.com A compound with the this compound structure could be synthesized as part of a library to probe the S1P receptor binding pocket, helping to define the structural requirements for potency and selectivity. By serving as a model compound, it can aid in validating biological targets and elucidating the mechanisms of signal transduction.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of Azetidine (B1206935) Ring Strain and Conformation

The azetidine ring is characterized by significant angle strain and a non-planar, puckered conformation. Spectroscopic methods provide direct insight into these structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and probing the conformational dynamics of the azetidine ring. The chemical shifts of the protons and carbons on the azetidine ring are influenced by the ring's strain and puckering. For instance, in related 1-(2-bromobenzyl)azetidine-2-carboxamides, the azetidine ring protons appear in the range of 2.12 to 3.82 ppm, with the carbons appearing between 23.1 and 66.0 ppm, reflecting the strained heterocyclic environment. nih.gov For 3-(1-phenylcyclopropyl)azetidine, the protons at the C2 and C4 positions would likely exhibit complex splitting patterns due to geminal and vicinal coupling, which would be further influenced by the ring's dihedral angle. The specific chemical shifts would be sensitive to the orientation of the N-substituent and the puckering of the ring.

Infrared (IR) Spectroscopy : IR spectroscopy can identify characteristic vibrational modes of the molecule. The C-N stretching vibrations within the azetidine ring typically appear in the fingerprint region of the spectrum. More significantly, the low-frequency region of the far-infrared spectrum can reveal the ring-puckering vibrations. tandfonline.com Studies on the parent azetidine molecule have identified these anharmonic vibrations and used them to model the potential energy surface of ring inversion. tandfonline.com For this compound, the bulky substituent at the C3 position would be expected to significantly alter this potential energy surface, likely creating a more pronounced energy difference between possible puckered conformers.

Electron Diffraction : Gas-phase electron diffraction studies on unsubstituted azetidine have determined that the ring adopts a puckered conformation with a dihedral angle of approximately 37°. rsc.org This inherent puckering is a fundamental characteristic that a 3-substituent would modulate.

The table below summarizes typical spectroscopic data ranges for substituted azetidines, providing a reference for the expected values for this compound.

Spectroscopic TechniqueNucleus/BondTypical Chemical Shift / FrequencyReference
¹H NMRAzetidine Ring Protons2.0 - 4.0 ppm nih.gov
¹³C NMRAzetidine Ring Carbons20 - 70 ppm nih.gov
IR SpectroscopyRing PuckeringLow Frequency (e.g., < 250 cm⁻¹) tandfonline.com

Computational Chemistry for Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of reactions involving strained rings, providing insights that are often difficult to obtain experimentally.

The strain energy of the azetidine ring (approx. 25-26 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions. nih.gov Computational analysis is critical for understanding the mechanisms of these transformations.

Ring Opening : Nucleophilic attack on an activated azetidine (e.g., an azetidinium ion) can lead to ring opening. DFT calculations can model the transition states for such reactions, revealing the geometric and energetic details of the process. For example, computational models of the enantioselective ring-opening of 3-substituted azetidines have shown that a catalyst can stabilize the dipolar transition state through a network of electrostatic interactions, lowering the activation energy. acs.orgchemrxiv.org These studies revealed that the transition state for the ring-opening SN2 mechanism is significantly stabilized by the catalyst, with a calculated binding free energy (ΔGbind) of -20.0 kcal/mol for the transition state compared to -18.3 kcal/mol for the preceding ionic intermediate. acs.org A theoretical study on the photo-oxidation of an azetidine derivative identified the transition state for the cleavage of the C1-C2 bond, providing a detailed reaction profile. researchgate.net

Ring Expansion : Azetidines can also undergo ring expansion to form larger, more stable five-membered rings like pyrrolidines. Computational studies comparing the transition states for azetidine versus pyrrolidine (B122466) formation have shown that the reaction pathway can be finely controlled. In the La(OTf)₃-catalyzed aminolysis of epoxy amines, calculations revealed that the transition state energy leading to azetidine formation was significantly lower than that leading to the corresponding pyrrolidine, explaining the experimentally observed regioselectivity. frontiersin.orgfrontiersin.org

The conformation of the azetidine ring and the orientation of its substituents are key determinants of its reactivity. The bulky 1-phenylcyclopropyl group at the C3 position of the target molecule introduces significant steric considerations.

Computational modeling can be used to determine the preferred conformation of this compound. The azetidine ring is puckered, meaning the 1-phenylcyclopropyl substituent can occupy one of two primary positions: a pseudo-axial or a pseudo-equatorial orientation. Due to its size, it is highly probable that the substituent will preferentially adopt the pseudo-equatorial position to minimize steric clashes with the protons on the nitrogen and at the C2/C4 positions.

Furthermore, conformational analysis via computational methods can predict how the steric bulk of the 1-phenylcyclopropyl group influences reactivity. mdpi.com This substituent can shield one face of the azetidine ring, directing incoming reagents to the opposite, less hindered face. This steric hindrance plays a crucial role in controlling the stereochemical outcome of reactions at the nitrogen atom or at the C2/C4 positions of the ring.

Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Correlations

Quantitative structure-reactivity relationships (QSRR) provide a mathematical framework for correlating molecular structure with chemical reactivity. The Hammett equation is a classic example of a linear free-energy relationship used extensively in this context, particularly for compounds containing aromatic rings. wikipedia.orglibretexts.org

The Hammett equation is given by: log(kₓ/k₀) = ρσ

Where:

kₓ is the rate constant for a reaction with a substituted phenyl group.

k₀ is the rate constant for the unsubstituted (X=H) compound. pharmacy180.com

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent X and quantifies its electronic effect (electron-donating or -withdrawing). libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

For this compound, a Hammett analysis could be performed on a reaction involving the azetidine ring, such as N-alkylation or a ring-opening reaction. By synthesizing a series of derivatives with different substituents (e.g., -OCH₃, -Cl, -NO₂) at the para-position of the phenyl ring and measuring their reaction rates, a Hammett plot can be constructed.

The sign and magnitude of the reaction constant, ρ, provide significant mechanistic insight:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values). This implies that a negative charge is developing in the transition state relative to the ground state. wikipedia.org

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (negative σ values), which suggests the development of a positive charge in the transition state.

The magnitude of ρ reflects the extent of charge development and the sensitivity of the reaction to substituent effects. pharmacy180.com

Below are illustrative tables for a hypothetical Hammett analysis of the N-alkylation of para-substituted this compound derivatives.

Table 1: Hammett Substituent Constants (σₚ) This table provides standard Hammett constants for common para-substituents.

Substituent (X)Hammett Constant (σₚ)Electronic Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Reference
-Cl0.23Electron-Withdrawing
-NO₂0.78Strong Electron-Withdrawing

Data sourced from established physical organic chemistry literature. libretexts.org

Table 2: Hypothetical Kinetic Data for N-Alkylation This table presents hypothetical relative rate constants for the N-alkylation of substituted derivatives. A plot of log(kₓ/k₀) versus σₚ would yield the reaction constant ρ.

Substituent (X)Hypothetical Relative Rate (kₓ/k₀)log(kₓ/k₀)
-OCH₃3.50.54
-CH₃2.10.32
-H1.00.00
-Cl0.45-0.35
-NO₂0.08-1.10

In this hypothetical example, a plot would yield a negative slope (ρ < 0), suggesting that the transition state of the N-alkylation reaction involves the development of a positive charge on the nitrogen atom, which is stabilized by electron-donating groups on the phenyl ring. walisongo.ac.id

An exploration of the burgeoning research landscape surrounding this compound reveals a host of promising future directions. This article delves into emerging research avenues, from the development of sophisticated catalytic systems to its potential integration into material science and the application of advanced analytical methods for its study.

Future Directions and Emerging Research Avenues

The unique structural characteristics of 3-(1-Phenylcyclopropyl)azetidine, featuring a strained four-membered nitrogen heterocycle fused to a phenyl-substituted cyclopropane (B1198618) ring, position it as a compound of significant interest for future research. The confluence of the rigid, three-dimensional azetidine (B1206935) scaffold and the reactive cyclopropyl (B3062369) group opens up numerous possibilities for novel applications and synthetic innovations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(1-phenylcyclopropyl)azetidine and related azetidine derivatives?

  • Methodological Answer : Azetidine derivatives are typically synthesized via nucleophilic substitution, cyclization, or dimerization reactions. For example, dimerization of azetidine under acidic conditions (e.g., trifluoroacetic acid in DMSO or acetonitrile) can yield intermediates like 3-(azetidin-1-yl)propan-1-amine, which is useful for functionalizing the azetidine core . Additionally, Schacht and Goethals' acid-catalyzed dimerization protocol provides a scalable route to azetidine-based scaffolds, which can be further modified via alkylation or amide formation . Key steps include optimizing catalyst choice (e.g., Pd black for alkyl-exchange reactions) and solvent systems to control regioselectivity.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure and substituent positions. For example, distinct signals for the cyclopropyl group (δ ~1.0–2.0 ppm) and azetidine protons (δ ~3.5–4.5 ppm) should be observed . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups such as β-lactam carbonyls (e.g., ~1,750 cm⁻¹) in related derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Standard laboratory safety measures include using fume hoods, gloves, and protective eyewear. While specific data for this compound are limited, analogous azetidine compounds (e.g., azetidine-3-carboxylic acid) require precautions against inhalation, skin contact, and ingestion. Emergency procedures should follow guidelines for similar amines, including immediate decontamination and consultation with safety data sheets (SDS) for azetidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as ring-opening or cycloaddition reactions. For instance, studies on α-chlorocarbanions and azetine intermediates have used computational tools to predict regioselectivity in nucleophilic substitutions . Molecular docking studies (e.g., for azetidine iminosugars) also help predict interactions with biological targets, guiding the design of enzyme inhibitors .

Q. What experimental strategies resolve contradictions in reported biological activities of azetidine derivatives?

  • Methodological Answer : Contradictions may arise from differences in stereochemistry, purity, or assay conditions. Reproducing studies with rigorous purity validation (e.g., HPLC, chiral chromatography) and standardized bioassays is critical. For example, azetidine iminosugars showed varying α-glucosidase inhibition depending on substituents; comparative studies with Miglitol and 1-deoxynojirimycin (DNJ) under identical conditions clarified potency rankings .

Q. How does the electronic nature of substituents influence the stability and reactivity of the azetidine ring?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) increase ring strain and susceptibility to nucleophilic attack, while electron-donating groups (e.g., phenoxy) stabilize the ring. Studies on 3-(4-trifluoromethyl-phenoxymethyl)-azetidine highlight how substituents affect hydrolysis rates and interactions with biological targets . Kinetic experiments under varying pH and temperature conditions can quantify these effects.

Q. What are the challenges in scaling up azetidine dimerization for pharmaceutical applications?

  • Methodological Answer : Scalability requires optimizing catalyst loading, solvent choice, and reaction time. For example, trifluoroacetic acid in acetonitrile enables high-yield dimerization (~70% purity) but may require post-reaction distillation for purification . Contamination by side products (e.g., oligomers) must be minimized via controlled temperature (e.g., 80–140°C) and catalyst screening (e.g., ZnCl₂ vs. Pd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.